REACTION_CXSMILES
|
CN(C)CCO.C([Li])CCC.[N:12]1[CH:17]=[CH:16][C:15]([CH3:18])=[C:14]([CH3:19])[CH:13]=1.[Br:20]C(Br)(Br)Br.BrC1C(C)=C(C)C=CN=1>CCCCCC.C1COCC1.O>[Br:20][C:17]1[CH:16]=[C:15]([CH3:18])[C:14]([CH3:19])=[CH:13][N:12]=1
|
Name
|
|
Quantity
|
71.3 g
|
Type
|
reactant
|
Smiles
|
CN(CCO)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
17.9 g
|
Type
|
reactant
|
Smiles
|
N1=CC(=C(C=C1)C)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
331.7 g
|
Type
|
reactant
|
Smiles
|
BrC(Br)(Br)Br
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=NC=CC(=C1C)C
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at 0° C. for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture is stirred at 0° C. for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
It is subsequently cooled to −78° C.
|
Type
|
STIRRING
|
Details
|
The reaction mixture is subsequently stirred at −78° C. for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
to warm to RT
|
Type
|
TEMPERATURE
|
Details
|
It is cooled again to 0° C.
|
Type
|
CUSTOM
|
Details
|
The phases are separated
|
Type
|
WASH
|
Details
|
the organic phase is washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue is first pre-purified over approx. 1 kg silica gel (mobile phase
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue is then purified again over silica gel (mobile phase: cyclohexane/ethyl acetate 9:1)
|
Type
|
CUSTOM
|
Details
|
The product obtained in this way
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |